N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

HSP90 fragment-based drug discovery NMR binding assay

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide (CAS 1799602-69-9) is a sulfonamide derivative that integrates a piperidine heterocycle with a propane-2-sulfonamide group via a meta-substituted phenyl linker. Its molecular formula is C₁₄H₂₂N₂O₂S, with a molecular weight of 282.40 g/mol.

Molecular Formula C14H22N2O2S
Molecular Weight 282.4 g/mol
CAS No. 1799602-69-9
Cat. No. B1409140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
CAS1799602-69-9
Molecular FormulaC14H22N2O2S
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)NC1=CC=CC(=C1)C2CCNCC2
InChIInChI=1S/C14H22N2O2S/c1-11(2)19(17,18)16-14-5-3-4-13(10-14)12-6-8-15-9-7-12/h3-5,10-12,15-16H,6-9H2,1-2H3
InChIKeyPKZZRLMVXYICKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide (CAS 1799602-69-9): Structural Identity and Core Chemical Profile for Research Procurement


N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide (CAS 1799602-69-9) is a sulfonamide derivative that integrates a piperidine heterocycle with a propane-2-sulfonamide group via a meta-substituted phenyl linker. Its molecular formula is C₁₄H₂₂N₂O₂S, with a molecular weight of 282.40 g/mol [1]. The compound is supplied as a research-grade chemical with a minimum purity of 95% and is intended for laboratory use only . It is not classified as hazardous for transport under DOT/IATA regulations . This compound serves as a building block or reference standard in medicinal chemistry and chemical biology research.

Why N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide (CAS 1799602-69-9) Cannot Be Arbitrarily Substituted by In-Class Piperidine Sulfonamide Analogs


Although numerous piperidine sulfonamides exist, the presence and position of the phenyl linker in N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide fundamentally alters its physicochemical and recognition properties compared to direct piperidine-sulfonamide conjugates or regioisomers. The meta-substituted phenyl group introduces an extended aromatic surface and alters the vector of the sulfonamide pharmacophore, which directly impacts molecular recognition at biological targets, as evidenced by its specific binding affinity for HSP90α (Kd = 19 µM) [1]. In contrast, simpler analogs lacking the phenyl spacer exhibit distinct binding profiles or remain uncharacterized . These structural differences preclude interchangeable use in assays where target engagement, solubility, or membrane permeability are critical parameters [2].

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide (CAS 1799602-69-9): Quantifiable Differentiation Evidence Against Key Analogs


Direct Binding Affinity to Human HSP90α: A Unique Quantitative Differentiator from Piperidine Sulfonamide Analogs

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide demonstrates a measurable binding affinity (Kd) of 19,000 nM (19 µM) for human HSP90α as determined by 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy [1]. This affinity, while modest, represents a validated interaction with a therapeutically relevant target. In contrast, simpler piperidine sulfonamide analogs, such as N-(piperidin-4-yl)propane-2-sulfonamide hydrochloride (CAS 1233952-53-8), have no reported binding data for HSP90α in public databases [2].

HSP90 fragment-based drug discovery NMR binding assay

Physicochemical Differentiation: Enhanced Lipophilicity and Topological Polar Surface Area Versus Direct Piperidine Conjugates

The incorporation of a meta-substituted phenyl linker in N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide increases its calculated lipophilicity (XLogP3-AA = 1.8) compared to the direct piperidine analog N-(piperidin-4-yl)propane-2-sulfonamide (XLogP3-AA = -0.1) [1][2]. The topological polar surface area (TPSA) also increases from 58.2 Ų for the analog to 66.6 Ų for the target compound [1][2]. These differences alter predicted membrane permeability and oral absorption potential, as reflected in the divergence from Lipinski's Rule of Five parameters.

Lipinski's Rule of Five drug-likeness membrane permeability ADME

Regioisomeric Differentiation: Impact of Piperidine Substitution Position on Molecular Recognition

The target compound features a piperidin-4-yl substitution at the meta-position of the phenyl ring, whereas regioisomeric analogs, such as N-(piperidin-3-yl)propane-2-sulfonamide, place the sulfonamide directly on the piperidine nitrogen. This alteration changes the three-dimensional presentation of the sulfonamide group, as reflected in the distinct 3D conformer geometries available in PubChem [1][2]. While no direct comparative bioactivity data exists, the conformational divergence is a known determinant in ligand-receptor recognition [3].

regioisomerism structure-activity relationship 3D pharmacophore

Vendor-Supplied Purity and Stability Profile: A Baseline for Reproducible Research

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is commercially available from AKSci with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . This level of purity is comparable to that of related analogs, such as N-(piperidin-4-yl)propane-2-sulfonamide hydrochloride (also 95% purity from the same supplier) . However, the target compound is supplied as a free base, whereas many analogs are available as hydrochloride salts, which may influence solubility and hygroscopicity under ambient conditions .

chemical purity long-term storage quality control

Research and Industrial Application Scenarios for N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide (CAS 1799602-69-9) Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Targeting HSP90 for Oncology and Neurodegeneration

The validated binding affinity (Kd = 19 µM) of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide for human HSP90α makes it a suitable fragment hit for structure-guided optimization [1]. Researchers can use this compound as a starting point for growing or linking strategies to improve potency, leveraging its phenyl linker to explore adjacent binding pockets. This application is not feasible with simpler piperidine sulfonamide analogs that lack this specific target engagement.

Development of CNS-Penetrant or Peripherally-Restricted Chemical Probes via Lipophilicity Tuning

The computed XLogP3-AA value of 1.8 for the target compound positions it in a favorable lipophilicity range for oral absorption while still maintaining a TPSA (66.6 Ų) that could limit blood-brain barrier penetration [2]. Medicinal chemists can utilize this scaffold to design analogs with tuned CNS exposure by modifying the phenyl ring or piperidine nitrogen, using the target compound as a comparative benchmark in ADME assays.

Synthesis of Conformationally Constrained Bioisosteres in Kinase or GPCR Inhibitor Programs

The unique 3D geometry of the meta-substituted phenyl linker in N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide provides a distinct pharmacophoric vector that can be exploited in scaffold-hopping exercises or to achieve selectivity against closely related protein targets [3]. This compound serves as a versatile building block for generating focused libraries of sulfonamide-containing analogs, particularly when a non-salt free base form is required for downstream synthetic transformations .

Analytical Reference Standard and Method Development for Sulfonamide Detection

Given its well-defined purity (≥95%) and stability profile, N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide can be employed as a reference standard in HPLC, LC-MS, or NMR method development for the quantification of sulfonamide impurities or metabolites in pharmaceutical research . Its free base form avoids the chromatographic complications sometimes associated with hydrochloride salts.

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